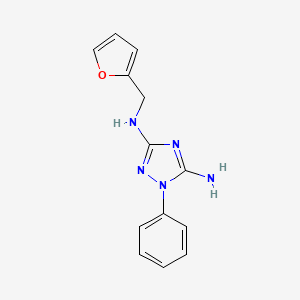
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide, also known as BZMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a building block for the synthesis of novel polymers with improved mechanical and thermal properties. In environmental science, this compound has been studied for its potential use as a corrosion inhibitor and as a photocatalyst for the degradation of organic pollutants.
作用機序
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its antitumor activity. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the growth of bacteria and fungi. In material science, this compound has been shown to improve the mechanical and thermal properties of polymers. In environmental science, this compound has been shown to inhibit corrosion and degrade organic pollutants under UV irradiation.
実験室実験の利点と制限
One of the main advantages of N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide is its versatility, as it can be used in a variety of applications. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which requires careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of this compound and to optimize its antitumor, antimicrobial, and anti-inflammatory activities. In material science, further studies are needed to explore the use of this compound as a building block for the synthesis of novel materials with improved properties. In environmental science, further studies are needed to optimize the use of this compound as a corrosion inhibitor and photocatalyst for the degradation of organic pollutants. Overall, this compound has significant potential for a wide range of applications, and further research is needed to fully explore its capabilities.
In conclusion, this compound, or this compound, is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and environmental science. This compound can be synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of this compound for a wide range of applications.
合成法
N-1,3-benzothiazol-2-yl-2-(2-methylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-bromoacetic acid, followed by the condensation of the resulting product with 2-aminobenzothiazole. The final product is obtained through purification and crystallization steps.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-2-4-8-13(11)20-10-15(19)18-16-17-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZZERBAADQLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5716835.png)
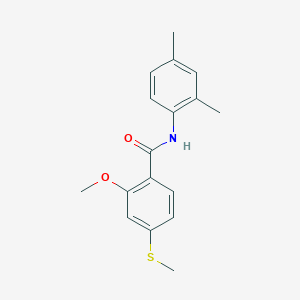
![4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716838.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)
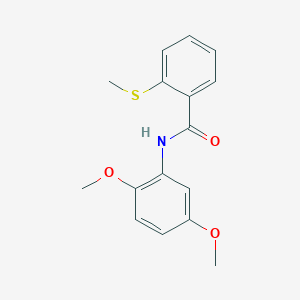
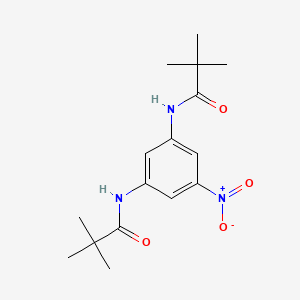
![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)
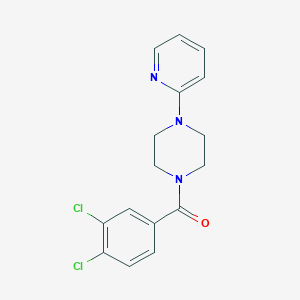
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)
